4-(1-Hydrazinylethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydrazinylethyl)-2-methoxyphenol is an organic compound with a unique structure that includes a hydrazine group attached to an ethyl chain, which is further connected to a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydrazinylethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with an appropriate hydrazine derivative. One common method includes the following steps:
Starting Material: 2-methoxyphenol.
Hydrazine Derivative: Hydrazine hydrate or a substituted hydrazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydrazinylethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
4-(1-Hydrazinylethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1-Hydrazinylethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenolic group can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the hydrazine group.
4-(1-Hydrazinylethyl)phenol: Similar structure but lacks the methoxy group.
Uniqueness
4-(1-Hydrazinylethyl)-2-methoxyphenol is unique due to the presence of both the hydrazine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1016718-90-3 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(1-hydrazinylethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H14N2O2/c1-6(11-10)7-3-4-8(12)9(5-7)13-2/h3-6,11-12H,10H2,1-2H3 |
InChI Key |
ZVGZXBIDJOXPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.